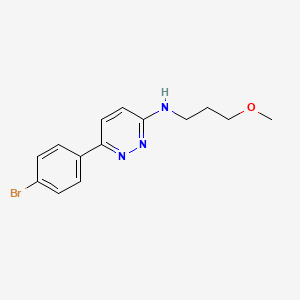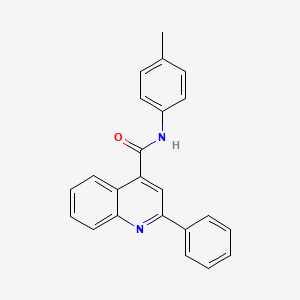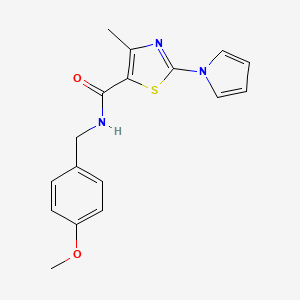
6-(4-bromophenyl)-N-(3-methoxypropyl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-bromophenyl)-N-(3-methoxypropyl)pyridazin-3-amine is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features a bromophenyl group at the 6-position and a methoxypropyl group attached to the nitrogen atom at the 3-position of the pyridazine ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 6-(4-bromophenyl)-N-(3-methoxypropyl)pyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-dicarbonyl compound.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a bromobenzene derivative and a pyridazine derivative.
Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through nucleophilic substitution reactions involving the corresponding alkyl halide and the pyridazine derivative.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
6-(4-bromophenyl)-N-(3-methoxypropyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
6-(4-bromophenyl)-N-(3-methoxypropyl)pyridazin-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(4-bromophenyl)-N-(3-methoxypropyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparación Con Compuestos Similares
6-(4-bromophenyl)-N-(3-methoxypropyl)pyridazin-3-amine can be compared with other similar compounds, such as:
6-(4-chlorophenyl)-N-(3-methoxypropyl)pyridazin-3-amine: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical and biological properties.
6-(4-bromophenyl)-N-(3-ethoxypropyl)pyridazin-3-amine: This compound has an ethoxypropyl group instead of a methoxypropyl group, which may affect its solubility and reactivity.
6-(4-bromophenyl)-N-(3-methoxyethyl)pyridazin-3-amine: This compound has a methoxyethyl group instead of a methoxypropyl group, which may influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H16BrN3O |
|---|---|
Peso molecular |
322.20 g/mol |
Nombre IUPAC |
6-(4-bromophenyl)-N-(3-methoxypropyl)pyridazin-3-amine |
InChI |
InChI=1S/C14H16BrN3O/c1-19-10-2-9-16-14-8-7-13(17-18-14)11-3-5-12(15)6-4-11/h3-8H,2,9-10H2,1H3,(H,16,18) |
Clave InChI |
GBWILDUMANDNDH-UHFFFAOYSA-N |
SMILES canónico |
COCCCNC1=NN=C(C=C1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 5-(propan-2-yl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B15105908.png)
![(5-fluoro-1-methyl-1H-indol-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15105914.png)
![N-(4-methoxyphenyl)-2-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B15105920.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B15105926.png)
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)-2-p henylacetamide](/img/structure/B15105930.png)
![2-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B15105931.png)
![N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-phenylacetamide](/img/structure/B15105938.png)
![(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide](/img/structure/B15105939.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B15105942.png)
![N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B15105971.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B15105977.png)

